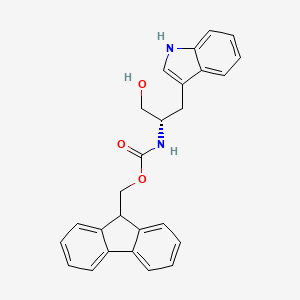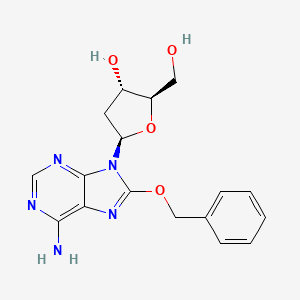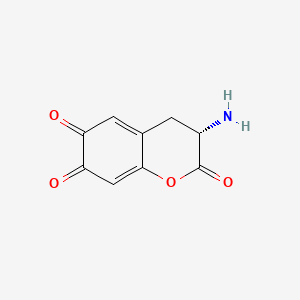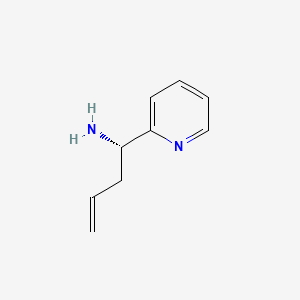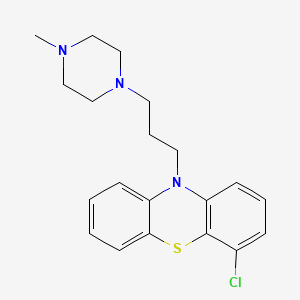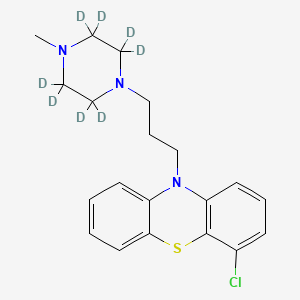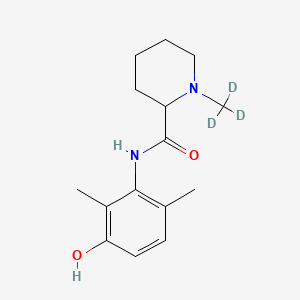
3-羟基甲哌卡因-d3
描述
3-Hydroxy Mepivacaine-d3 is a deuterium-labeled derivative of 3-Hydroxy Mepivacaine. It is primarily used in scientific research, particularly in the field of proteomics. The compound is characterized by the substitution of hydrogen atoms with deuterium, which can significantly affect its pharmacokinetic and metabolic profiles .
科学研究应用
3-Hydroxy Mepivacaine-d3 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a tracer in studying reaction mechanisms and kinetics.
Biology: Used in metabolic studies to understand the behavior of deuterated compounds in biological systems.
Medicine: Helps in the development of new anesthetics and understanding their pharmacokinetics.
Industry: Utilized in the production of high-purity deuterated compounds for various applications
作用机制
Target of Action
3-Hydroxy Mepivacaine-d3 is a deuterium-labeled derivative of 3-Hydroxy Mepivacaine . The primary target of Mepivacaine, and by extension 3-Hydroxy Mepivacaine-d3, is the sodium channels present in neurons . These channels play a crucial role in the generation and conduction of nerve impulses .
Mode of Action
Mepivacaine, and thus 3-Hydroxy Mepivacaine-d3, acts by binding selectively to the intracellular surface of sodium channels . This binding blocks the influx of sodium into the axon, thereby increasing the threshold for electrical excitation in the nerve, slowing the propagation of the nerve impulse, and reducing the rate of rise of the action potential . As a result, depolarization necessary for action potential propagation and subsequent nerve function is prevented .
Biochemical Pathways
The action of 3-Hydroxy Mepivacaine-d3 primarily affects the sodium ion transport pathway. By blocking sodium influx, it disrupts the normal flow of ions that is necessary for the generation and propagation of action potentials . This disruption in the biochemical pathway leads to a decrease in nerve excitability, resulting in local anesthesia .
Pharmacokinetics
Mepivacaine is rapidly absorbed post administration and has a large volume of distribution . It is extensively metabolized via hydroxylation to two metabolites, 3 OH-mepivacaine and 4-hydroxy-mepivacaine . Metabolic clearance is high and these metabolites are rapidly excreted . The pharmacokinetic properties of 3-Hydroxy Mepivacaine-d3 are expected to be similar, with the deuterium label potentially affecting the metabolic and excretion profiles .
Result of Action
The primary result of the action of 3-Hydroxy Mepivacaine-d3 is the production of local or regional analgesia and anesthesia . By blocking nerve impulses at the site of administration, it prevents the sensation of pain from being transmitted to the brain . This makes it useful for procedures requiring local or regional anesthesia .
Action Environment
The action, efficacy, and stability of 3-Hydroxy Mepivacaine-d3 can be influenced by various environmental factors. For instance, the pH of the environment can affect the degree of ionization of the compound, which in turn can influence its ability to cross cell membranes and exert its anesthetic effect . Additionally, factors such as tissue perfusion and the presence of inflammation can affect the distribution and thus the efficacy of the compound .
生化分析
Cellular Effects
It is known that stable isotopes of hydrogen, carbon, and other elements incorporated into drug molecules can affect the pharmacokinetic and metabolic profiles of drugs . This suggests that 3-Hydroxy Mepivacaine-d3 may have unique cellular effects compared to its parent compound, Mepivacaine.
Molecular Mechanism
As a deuterium-labeled compound, it is often used as a tracer for quantitation during the drug development process
Metabolic Pathways
It is known that deuterium substitution can affect the pharmacokinetic and metabolic profiles of drugs , suggesting that 3-Hydroxy Mepivacaine-d3 may be involved in unique metabolic pathways.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy Mepivacaine-d3 involves the incorporation of deuterium into the 3-Hydroxy Mepivacaine molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve elevated temperatures and pressures to facilitate the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of 3-Hydroxy Mepivacaine-d3 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high isotopic purity and consistency in the final product. The compound is usually produced in solid form and stored at low temperatures to maintain its stability .
化学反应分析
Types of Reactions: 3-Hydroxy Mepivacaine-d3 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products: The major products formed from these reactions include various oxidized or reduced derivatives of 3-Hydroxy Mepivacaine-d3, depending on the specific reagents and conditions used .
相似化合物的比较
3-Hydroxy Mepivacaine: The non-deuterated version of 3-Hydroxy Mepivacaine-d3.
Lidocaine: Another local anesthetic with a similar mechanism of action.
Bupivacaine: A longer-acting local anesthetic used in various medical procedures
Uniqueness: 3-Hydroxy Mepivacaine-d3 is unique due to the presence of deuterium atoms, which can alter its pharmacokinetic and metabolic profiles. This makes it particularly useful in scientific research for studying the effects of deuterium substitution on drug behavior and metabolism .
属性
IUPAC Name |
N-(3-hydroxy-2,6-dimethylphenyl)-1-(trideuteriomethyl)piperidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-10-7-8-13(18)11(2)14(10)16-15(19)12-6-4-5-9-17(12)3/h7-8,12,18H,4-6,9H2,1-3H3,(H,16,19)/i3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVENKGUHBZKQPU-HPRDVNIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)O)C)NC(=O)C2CCCCN2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCCCC1C(=O)NC2=C(C=CC(=C2C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10857724 | |
| Record name | N-(3-Hydroxy-2,6-dimethylphenyl)-1-(~2~H_3_)methylpiperidine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346597-79-2 | |
| Record name | N-(3-Hydroxy-2,6-dimethylphenyl)-1-(~2~H_3_)methylpiperidine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Formaldehyde, polymer with 4-(1,1-dimethylethyl)phenol and 4,4/'-(1-methylethylidene)bis[phenol], ma](/img/new.no-structure.jpg)
